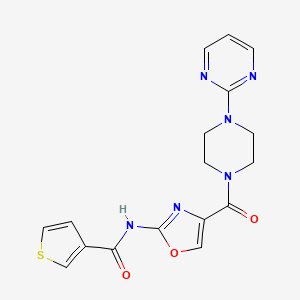![molecular formula C20H16N4O2 B2845783 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2034353-20-1](/img/structure/B2845783.png)
3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds typically involves the reaction of appropriate precursors under specific conditions . For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Receptor Antagonism
Metabotropic Glutamate Receptor Antagonism : Some derivatives of 1,2,4-oxadiazole, similar in structure to the compound , have been studied for their potential as metabotropic glutamate receptor (mGlu5) antagonists. These compounds demonstrated good brain penetration and oral bioavailability across species (Huang et al., 2004).
Antitubercular Agent Synthesis : Research into pyrrole derivatives, including some 1,3,4-oxadiazole compounds, has aimed at developing new antitubercular agents. The synthesis process involved creating various substituted benzothioate derivatives and evaluating their antitubercular activity (Joshi et al., 2015).
Material Sciences and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives, including phenyl-oxadiazol compounds, have been synthesized for application in OLEDs. They are known for high electron mobility and are used as electron transporters and exciton blockers, enhancing the efficiency and performance of OLEDs (Shih et al., 2015).
Chemical Synthesis and Analysis
Synthetic Cannabinoid Identification : The synthesis and analysis of a synthetic cannabinoid containing an oxadiazole ring were conducted. The compound was identified in the illegal market, highlighting the significance of such compounds in forensic science (Shevyrin et al., 2016).
Thermal Degradation Studies : Studies on the thermal degradation of oxadiazoles, including phenyl-oxadiazole, have been conducted to understand their stability and decomposition products. Such research is crucial for the safe handling and application of these compounds in various industries (Cotter et al., 1967).
Photolytic and Thermal Reactions : Investigation into the photolytic and thermal reactions of oxadiazole derivatives has been conducted. This research is significant in understanding the behavior of these compounds under various conditions, which is essential for their application in chemical syntheses (Boyer & Frints, 1970).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents, indicating potential anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interact with pathways related to bacterial, viral, or leishmanial infections.
Result of Action
The potential anti-infective activities of similar 1,2,4-oxadiazole compounds suggest that the compound could have a significant impact on the cellular processes of bacteria, viruses, or leishmania .
Propiedades
IUPAC Name |
3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-12-14-5-4-8-16(11-14)20(25)24-10-9-17(13-24)18-22-19(26-23-18)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPJPAHSNKDMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide](/img/structure/B2845703.png)

![(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2845706.png)


![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)





![4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2845720.png)


